![molecular formula C19H20ClNO4 B2834605 [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 877137-01-4](/img/structure/B2834605.png)
[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The choice between SN1 and SN2 pathways can depend on the degree of substitution at the benzylic position . For example, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Chemical Reactions Analysis
Reactions at the benzylic position are crucial for the synthesis of such compounds . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The choice between SN1 and SN2 pathways can depend on the degree of substitution at the benzylic position .Applications De Recherche Scientifique
Metabolism and Bioactivation Studies
Research on chloroacetamide herbicides and their metabolites provides insight into the metabolic pathways and potential toxicological implications of structurally similar compounds. For example, the metabolism of chloroacetamide herbicides, like acetochlor and metolachlor, involves complex activation pathways leading to DNA-reactive products, highlighting the significance of understanding such processes for safety and environmental impact assessments (Coleman et al., 2000).
Synthesis and Biological Activity of Derivatives
Studies on the synthesis and biological evaluation of chemical derivatives emphasize the role of structural modifications in achieving desired biological properties. For instance, the synthesis and evaluation of azomethines and 4-thiazolidinones for antimicrobial and anticancer activities demonstrate the potential for chemical derivatives to serve as leads for new therapeutic agents (Hirpara et al., 2003).
Pharmacological Applications
The exploration of novel chemical compounds for pharmacological applications is a critical area of research. For example, the study of novel phenoxyacetic acid derivatives as antimycobacterial agents against Mycobacterium tuberculosis suggests the therapeutic potential of novel chemical entities in treating infectious diseases (Ali & Shaharyar, 2007).
Environmental Impact and Safety Studies
Investigations into the environmental presence and impact of chemical compounds, such as the study on the distribution of acetochlor in the hydrologic system, highlight the importance of monitoring and understanding the environmental fate of chemical substances for regulatory and safety purposes (Kolpin et al., 1996).
Propriétés
IUPAC Name |
[2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-24-16-8-5-14(6-9-16)10-19(23)25-12-18(22)21-17-11-15(20)7-4-13(17)2/h4-9,11H,3,10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMNXUZJRGQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

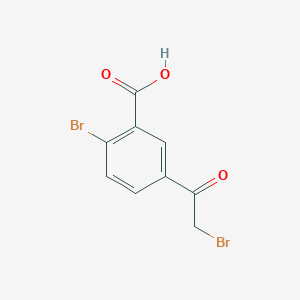
![3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine](/img/structure/B2834523.png)
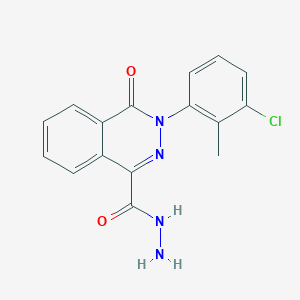
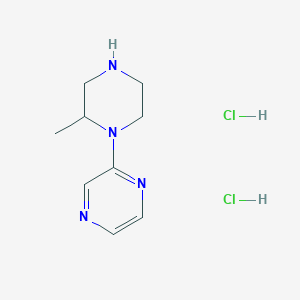
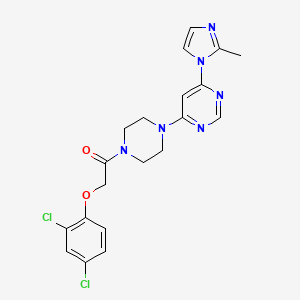


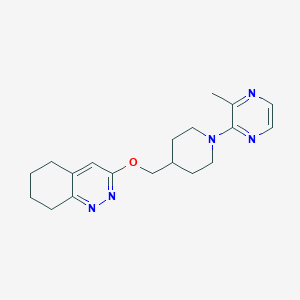
![N-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)prop-2-enamide](/img/structure/B2834535.png)
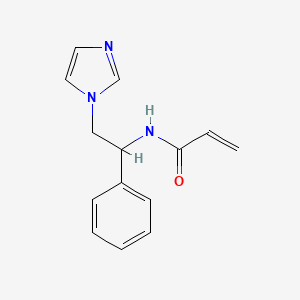
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2834537.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2834539.png)

